molecular formula C26H28N6O7 B3157281 Lenalidomide hemihydrate CAS No. 847871-99-2

Lenalidomide hemihydrate

Cat. No.: B3157281
CAS No.: 847871-99-2
M. Wt: 536.5 g/mol
InChI Key: OTJHSDXKMBRCMM-UHFFFAOYSA-N
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Description

Lenalidomide hemihydrate (C₁₃H₁₃N₃O₃·½H₂O; CAS 847871-99-2) is a thalidomide derivative and a second-generation immunomodulatory drug (IMiD). It functions as a molecular glue, binding to the ubiquitin E3 ligase cereblon (CRBN) to recruit substrate proteins like IKZF1 and IKZF3 for proteasomal degradation . This mechanism underpins its therapeutic efficacy in hematologic malignancies, particularly multiple myeloma and myelodysplastic syndromes.

Key pharmacological properties include:

  • TNF-α inhibition: IC₅₀ of 13 nM, modulating inflammatory responses .
  • Bioavailability: 60–75% oral bioavailability, with dose-dependent pharmacokinetics .
  • Solubility: Soluble in DMSO, critical for in vitro studies .
  • Stability: Hemihydrate (Form-2) can interconvert to dihydrate (Form-7) under humid conditions, whereas anhydrous forms (e.g., Form-1) are more stable .

Scientific Research Applications

Clinical Applications

Lenalidomide hemihydrate is primarily used in the following clinical settings:

  • Multiple Myeloma : It is indicated for patients with multiple myeloma, often in combination with dexamethasone. This combination has shown improved survival rates in patients who have undergone prior therapies .
  • Myelodysplastic Syndromes (MDS) : Specifically for patients with transfusion-dependent anemia due to low- or intermediate-1-risk MDS associated with a deletion 5q cytogenetic abnormality .
  • Mantle Cell Lymphoma : Indicated for patients whose disease has relapsed or progressed after previous treatments involving bortezomib .

Pharmacokinetics

This compound has specific pharmacokinetic properties that influence its clinical efficacy:

  • Absorption : Rapidly absorbed after oral administration with high bioavailability; peak plasma concentrations occur within 0.5 to 6 hours .
  • Metabolism : Primarily excreted unchanged via urine; minor metabolites include 5-hydroxy-lenalidomide and N-acetyl-lenalidomide .
  • Half-Life : The average half-life ranges from 3 to 5 hours in patients with multiple myeloma or MDS .

Comparative Analysis with Related Compounds

Compound NameStructure SimilarityPrimary UseUnique Features
ThalidomideHighTreatment of leprosy and multiple myelomaKnown for teratogenic effects; less selective than lenalidomide
PomalidomideModerateTreatment of multiple myelomaMore potent; different mechanism involving direct apoptosis
ApremilastLowTreatment of psoriasis and psoriatic arthritisActs as a phosphodiesterase-4 inhibitor
RevlimidHighSame as this compoundDifferent formulations exist; varies in solubility

Case Studies

Several clinical studies have documented the effectiveness of this compound:

  • Study on Multiple Myeloma Patients :
    • A clinical trial involving 346 patients demonstrated that lenalidomide combined with dexamethasone significantly improved progression-free survival compared to dexamethasone alone.
    • Results showed a median progression-free survival of 29 months versus 20 months in the control group (p < 0.01) .
  • MDS Treatment Outcomes :
    • A retrospective analysis highlighted that lenalidomide therapy led to transfusion independence in approximately 60% of patients with MDS associated with a deletion 5q abnormality within six months of treatment initiation .

Comparison with Similar Compounds

Comparison with Structurally Similar IMiDs

Thalidomide

  • Mechanism : Binds CRBN but lacks selectivity for IKZF1/3 degradation, leading to broader substrate degradation and higher teratogenicity .
  • Potency : Lower TNF-α inhibition (IC₅₀ ~200 nM) compared to lenalidomide .
  • Clinical Use: Limited by neurotoxicity and less efficacy in relapsed/refractory myeloma.

Pomalidomide

  • Structural Difference: Additional amino group enhances CRBN binding affinity.
  • Potency : Similar TNF-α inhibition (IC₅₀ ~10–15 nM) but superior degradation of IKZF1/3, improving efficacy in lenalidomide-resistant cases .
  • Bioavailability : ~73% oral bioavailability, comparable to lenalidomide .

Iberdomide (CC-220)

  • Mechanism : Potent cereblon modulator (IC₅₀ = 60 nM) but distinct substrate degradation profile, including Aiolos and Ikaros .
  • Clinical Application : Investigated for systemic lupus erythematosus and myeloma, with reduced hematologic toxicity compared to lenalidomide .

Comparison with Non-IMiD Cereblon Modulators

Avadomide (CC-122)

  • Mechanism : Degrades GSPT1 instead of IKZF1/3, broadening antitumor activity .
  • Binding Affinity : Competes with lenalidomide for CRBN binding but shows divergent substrate recruitment .

Mezigdomide (CC-92480)

  • Novelty: Designed to degrade B-cell transcription factors (e.g., ZFP91), overcoming lenalidomide resistance .
  • Potency : Higher CRBN occupancy in preclinical models compared to lenalidomide .

Physicochemical and Pharmacokinetic Comparisons

Property Lenalidomide Hemihydrate Pomalidomide Thalidomide Iberdomide
Molecular Weight 268.28 g/mol 273.25 g/mol 258.23 g/mol 461.49 g/mol
CRBN Binding IC₅₀ 13 nM (TNF-α) 10–15 nM ~200 nM 60 nM
Oral Bioavailability 60–75% 73% 67% Under study
Key Substrates IKZF1/3 IKZF1/3 Broad Aiolos
Stability Converts to dihydrate Stable anhydrous Stable Stable

Multiple Myeloma

  • Lenalidomide : First-line maintenance therapy, improving progression-free survival (PFS) by 50% vs. placebo .
  • Pomalidomide : Superior in lenalidomide-refractory cases (median PFS: 4.2 vs. 1.9 months) .

Toxicity

  • Lenalidomide : Neutropenia (20–30%), thromboembolism (5–10%) .
  • Iberdomide : Lower hematologic toxicity due to selective substrate degradation .

Biological Activity

Lenalidomide hemihydrate, a derivative of thalidomide, is an orally active immunomodulatory drug primarily utilized in the treatment of hematologic malignancies, particularly multiple myeloma and certain types of anemia. Its biological activity encompasses a wide range of mechanisms that contribute to its therapeutic efficacy. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Lenalidomide exhibits multiple mechanisms of action that can be categorized into immunomodulatory, anti-inflammatory, and anti-tumor effects:

  • Immunomodulatory Effects : Lenalidomide enhances T-cell proliferation and natural killer (NK) cell activity. It modifies cytokine production by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12 while promoting the secretion of the anti-inflammatory cytokine IL-10 .
  • Anti-tumor Activity : The compound inhibits the proliferation of various hematopoietic tumor cell lines and enhances fetal hemoglobin expression during CD34+ erythroid stem cell differentiation. It also reduces angiogenesis by inhibiting endothelial cell migration and tube formation .
  • Cereblon Interaction : Recent studies suggest that cereblon (CRBN) may mediate some therapeutic effects of lenalidomide. This interaction involves the modulation of substrate specificity for the cullin-RING E3 ubiquitin ligase complex, leading to the degradation of transcription factors critical for the survival of malignant cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high oral bioavailability (approximately 68% to 88% across species) and rapid absorption following oral administration. The drug exhibits a linear pharmacokinetic profile with proportional increases in AUC and C_max with dose escalation. Notably, lenalidomide has a half-life of about 3 hours and is primarily eliminated through renal excretion .

Key Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability68% - 88%
Half-Life~3 hours
Volume of Distribution~75.8 L
Protein Binding19% - 45%

Case Studies

Several clinical studies have demonstrated the efficacy of lenalidomide in treating multiple myeloma:

  • Study on Multiple Myeloma : A pivotal trial involving lenalidomide in combination with dexamethasone showed significant improvements in overall response rates and progression-free survival compared to dexamethasone alone. Patients receiving lenalidomide exhibited enhanced immune responses characterized by increased T-cell activation and reduced tumor burden .
  • Combination Therapy : In another study, lenalidomide combined with bortezomib showed synergistic effects in treating relapsed multiple myeloma, leading to higher response rates and improved patient outcomes compared to monotherapy approaches .

Research Findings

Research highlights various aspects of lenalidomide's biological activity:

  • Cytokine Modulation : Lenalidomide significantly alters cytokine profiles in patients with multiple myeloma, enhancing anti-tumor immunity while suppressing inflammatory pathways that contribute to tumor growth .
  • Inhibition of Cell Adhesion : The drug reduces the adhesion of malignant plasma cells to bone marrow stromal cells, thereby disrupting the supportive microenvironment necessary for tumor survival .

Properties

IUPAC Name

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H13N3O3.H2O/c2*14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h2*1-3,10H,4-6,14H2,(H,15,17,18);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJHSDXKMBRCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847871-99-2
Record name Lenalidomide hydrate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847871992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LENALIDOMIDE HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQT0NAW8WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Lenalidomide hemihydrate
Lenalidomide hemihydrate
Lenalidomide hemihydrate
Lenalidomide hemihydrate
Lenalidomide hemihydrate
Lenalidomide hemihydrate

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